Ethane, 2-bromo-1,1,1-trimethoxy-
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Overview
Description
Ethane, 2-bromo-1,1,1-trimethoxy- is a chemical compound with the molecular formula C6H13BrO3. It is a colorless liquid commonly used in various fields of research, including medical, environmental, and industrial applications.
Mechanism of Action
Target of Action
Ethane, 2-bromo-1,1,1-trimethoxy-, also known as Bromoacetaldehyde dimethyl acetal, is a brominated pharmaceutical intermediate It is often used in the synthesis of various pharmaceuticals, suggesting that its targets may vary depending on the specific drug it is used to produce .
Mode of Action
It is known that the compound is activated by the removal of excess bromide ions, making it more reactive and less prone to decomposition . This activation process involves the addition of silver bicarbonate powder during the production of the pharmaceutical intermediate .
Biochemical Pathways
Given its use as a pharmaceutical intermediate, it is likely involved in various biochemical reactions depending on the specific drug it is used to synthesize .
Pharmacokinetics
As a pharmaceutical intermediate, its pharmacokinetic properties would largely depend on the specific drug it is used to produce .
Result of Action
As a pharmaceutical intermediate, it is likely that its effects at the molecular and cellular level are largely determined by the specific drug it is used to synthesize .
Action Environment
The action, efficacy, and stability of Ethane, 2-bromo-1,1,1-trimethoxy- can be influenced by various environmental factors. For instance, during its production, the temperature is carefully controlled, and specific substances are added to enhance its reactivity and prevent decomposition . .
Preparation Methods
The preparation of Ethane, 2-bromo-1,1,1-trimethoxy- involves several synthetic routes. One common method includes the reaction of methyl chloroacetate with trimethyl orthoformate in the presence of concentrated sulfuric acid. The reaction is carried out under controlled temperature conditions, typically between 10°C to 80°C, to ensure optimal yield and purity . The resulting product is then purified through extraction and drying processes.
Chemical Reactions Analysis
Ethane, 2-bromo-1,1,1-trimethoxy- undergoes various chemical reactions, including substitution reactions. In these reactions, the bromine atom can be replaced by other nucleophiles, leading to the formation of different products. Common reagents used in these reactions include sodium methoxide and potassium tert-butoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethane, 2-bromo-1,1,1-trimethoxy- has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology, it is employed in the study of biochemical pathways and molecular interactions. In medicine, it is used in the development of pharmaceutical drugs and as a reagent in diagnostic tests. Additionally, it has industrial applications in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethane, 2-bromo-1,1,1-trimethoxy- can be compared with similar compounds such as 2-chloro-1,1,1-trimethoxyethane and 1-bromo-2-(methoxymethoxy)ethane . While these compounds share similar structural features, Ethane, 2-bromo-1,1,1-trimethoxy- is unique due to its specific reactivity and applications. The presence of the bromine atom in Ethane, 2-bromo-1,1,1-trimethoxy- imparts distinct chemical properties that differentiate it from its analogs.
Properties
IUPAC Name |
2-bromo-1,1,1-trimethoxyethane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO3/c1-7-5(4-6,8-2)9-3/h4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMGHGBEIOQFGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CBr)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448791 |
Source
|
Record name | Ethane, 2-bromo-1,1,1-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40070-40-4 |
Source
|
Record name | Ethane, 2-bromo-1,1,1-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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